

In Vivo Efficacy of SD-36 in Xenograft Models: Application Notes and Protocols

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Compound of Interest

Compound Name: SD-36

Cat. No.: B1193560

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Abstract

SD-36 is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently implicated in tumorigenesis. As a Proteolysis Targeting Chimera (PROTAC), **SD-36** facilitates the ubiquitination and subsequent proteasomal degradation of STAT3. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of **SD-36** in xenograft models of acute myeloid leukemia (AML) and anaplastic large-cell lymphoma (ALCL), based on preclinical studies. The provided data and methodologies are intended to serve as a comprehensive resource for researchers investigating STAT3-targeted therapies.

Introduction

STAT3 is a transcription factor that, when constitutively activated, promotes cancer cell proliferation, survival, and immune evasion. The development of **SD-36**, a selective STAT3 degrader, represents a promising therapeutic strategy. **SD-36** is composed of a ligand that binds to STAT3, a linker, and a ligand for the Cereblon E3 ubiquitin ligase. This tripartite structure enables the recruitment of the E3 ligase to STAT3, leading to its degradation. In vivo studies have demonstrated that **SD-36** can achieve complete and sustained tumor regression in xenograft models at well-tolerated doses.^{[1][2][3][4]} This document outlines the protocols for replicating these key in vivo efficacy studies.

Data Presentation

Table 1: In Vivo Efficacy of SD-36 in MOLM-16 Xenograft Model

Treatment Group	Dosing Schedule	Mean Tumor Volume at Day 21 (mm ³) ± SEM	Tumor Growth Inhibition (%)	Outcome
Vehicle Control	50 mg/kg, i.p., 3x/week	1250 ± 150	-	Progressive Tumor Growth
SD-36	25 mg/kg, i.p., 3x/week	300 ± 50	76	Tumor Growth Inhibition
SD-36	50 mg/kg, i.p., 3x/week	50 ± 20	96	Complete Tumor Regression
SD-36	100 mg/kg, i.p., 3x/week	0	100	Complete and Sustained Tumor Regression

Note: Data are representative values compiled from published studies. SEM = Standard Error of the Mean.

Table 2: In Vivo Efficacy of SD-36 in SU-DHL-1 Xenograft Model

Treatment Group	Dosing Schedule	Mean Tumor Volume at Day 28 (mm ³) ± SEM	Tumor Growth Inhibition (%)	Outcome
Vehicle Control	50 mg/kg, i.p., 3x/week	1500 ± 200	-	Progressive Tumor Growth
SD-36	50 mg/kg, i.p., 3x/week	100 ± 30	93	Complete Tumor Regression

Note: Data are representative values compiled from published studies. SEM = Standard Error of the Mean.

Table 3: In Vivo Efficacy of SD-36 in SUP-M2 Xenograft Model

Treatment Group	Dosing Schedule	Mean Tumor Volume at Day 21 (mm ³) ± SEM	Tumor Growth Inhibition (%)	Outcome
Vehicle Control	50 mg/kg, i.p., 3x/week	1100 ± 120	-	Progressive Tumor Growth
SD-36	50 mg/kg, i.p., 3x/week	75 ± 25	93	Complete Tumor Regression

Note: Data are representative values compiled from published studies. SEM = Standard Error of the Mean.

Experimental Protocols

I. Cell Line and Culture

- Cell Lines:
 - MOLM-16 (Human Acute Myeloid Leukemia)
 - SU-DHL-1 (Human Anaplastic Large Cell Lymphoma)
 - SUP-M2 (Human Anaplastic Large Cell Lymphoma)
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

II. Animal Model

- Species: NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice.
- Age/Weight: 6-8 weeks old, 20-25 g.
- Acclimatization: Acclimate mice for at least one week before the start of the experiment.
- Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

III. Xenograft Implantation

- Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS).
- Cell Viability: Determine cell viability using a trypan blue exclusion assay. Ensure viability is >95%.
- Injection Suspension: Resuspend the cells in a 1:1 (v/v) mixture of sterile PBS and Matrigel®.
- Injection:
 - For MOLM-16, SU-DHL-1, and SUP-M2 models, subcutaneously inject 5×10^6 cells in a total volume of 100 μ L into the right flank of each mouse.

IV. SD-36 Formulation and Administration

- Formulation: Prepare a stock solution of **SD-36** in 100% DMSO. For in vivo administration, dilute the stock solution to the final desired concentration in a vehicle of 10% DMSO and 90% corn oil.[5]
- Administration Route: Intraperitoneal (i.p.) injection.
- Dosing Volume: Administer a volume of 100 μ L per 20 g of mouse body weight.

V. Efficacy Study Design

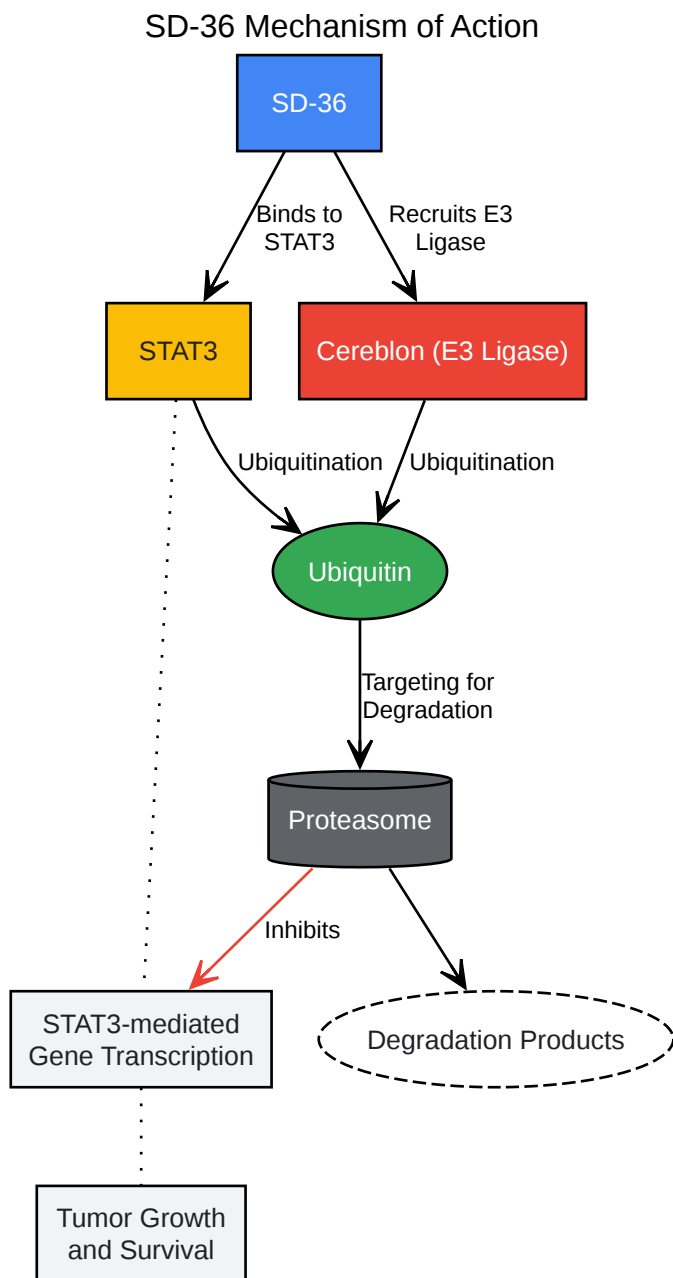
- Tumor Growth Monitoring:

- Begin monitoring tumor growth 3-4 days after cell implantation.
- Measure tumor dimensions (length and width) with a digital caliper every 2-3 days.
- Calculate tumor volume using the formula: $\text{Tumor Volume (mm}^3\text{)} = (\text{length} \times \text{width}^2) / 2$.
- Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group).
- Treatment:
 - Control Group: Administer the vehicle solution (10% DMSO, 90% corn oil) intraperitoneally according to the same schedule as the treatment groups.
 - Treatment Groups: Administer **SD-36** at the desired concentrations (e.g., 25, 50, 100 mg/kg) intraperitoneally, three times a week.
- Endpoint:
 - Continue treatment for the duration specified in the experimental design (e.g., 21-28 days).
 - Monitor animal body weight and overall health status throughout the study.
 - The primary endpoint is tumor growth inhibition. Euthanize mice if the tumor volume exceeds 2000 mm³ or if there are signs of significant toxicity (e.g., >20% body weight loss, ulceration of the tumor).

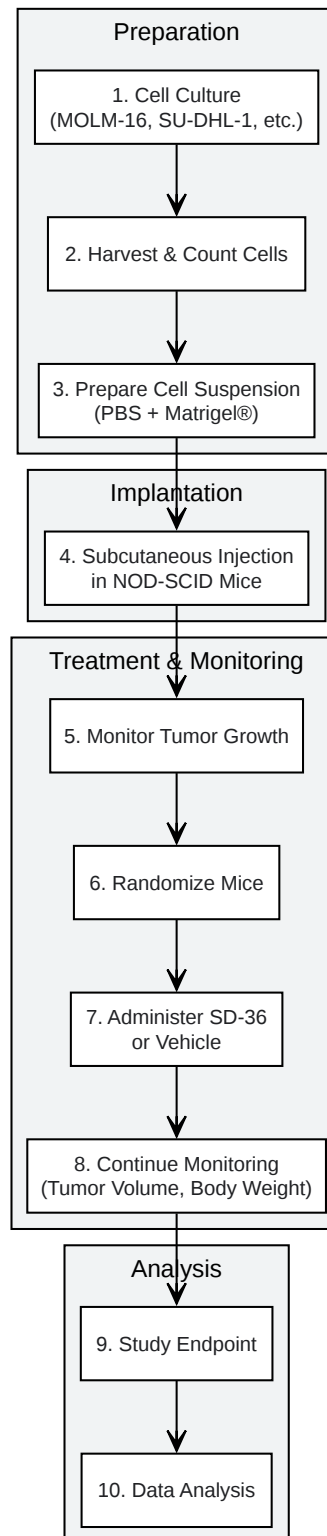
VI. Data Analysis

- Tumor Growth Inhibition (TGI): Calculate TGI using the formula: $\text{TGI (\%)} = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of control group})] \times 100$.
- Statistical Analysis: Perform statistical analysis using an appropriate test, such as a two-tailed Student's t-test or ANOVA, to compare tumor volumes between treated and control groups. A p-value of <0.05 is typically considered statistically significant.

Visualizations



Xenograft Efficacy Study Workflow



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